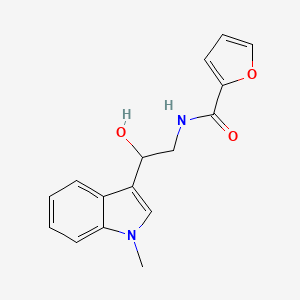

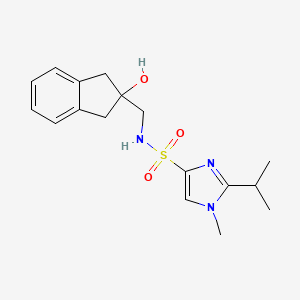

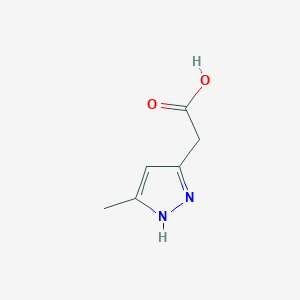

![molecular formula C9H11N3O2 B2743760 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2168994-24-7](/img/structure/B2743760.png)

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one” are not found, pyrrolidin-2-ones can be synthesized from various cyclic or acyclic precursors . For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from donor–acceptor cyclopropanes and primary amines .Molecular Structure Analysis

The pyrrolidin-2-one moiety is a five-membered lactam present in both natural and synthetic compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications, has shown the importance of using hybrid catalysts. These scaffolds are utilized for developing bioavailable and synthetic applications. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of related compounds in synthesizing medically significant molecules (Parmar, Vala, & Patel, 2023).

Anticancer and CNS Agents

Compounds structurally related to pyrazolo[1,5-a]pyrimidine have been explored for their broad range of medicinal properties, including anticancer and central nervous system (CNS) agent applications. These findings highlight the potential of structurally similar compounds, like 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, in drug development for various disease targets (Cherukupalli et al., 2017).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, akin to the pyrazine moiety in 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, have demonstrated versatility as kinase inhibitors, highlighting their potential in the design of drugs targeting a wide range of kinase-related diseases. This further exemplifies the compound's relevance in therapeutic applications (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, is widely used in medicinal chemistry due to its significant contributions to the stereochemistry and three-dimensional structure of molecules, affecting their biological activity. This underscores the importance of pyrrolidine and its derivatives in the development of biologically active compounds (Li Petri et al., 2021).

Antioxidant and Mitochondrial Protective Effects

Studies on metabolites of oltipraz, which share structural similarities with 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, have demonstrated potential in mitochondrial protection and antioxidant activity. This highlights the compound's possible role in chemopreventive and therapeutic applications (Choi et al., 2010).

Future Directions

properties

IUPAC Name |

5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHSHISGEQZJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)